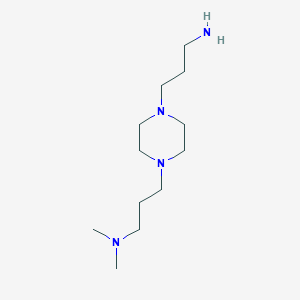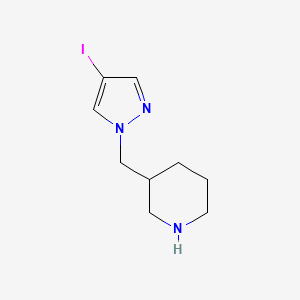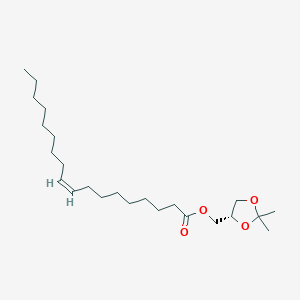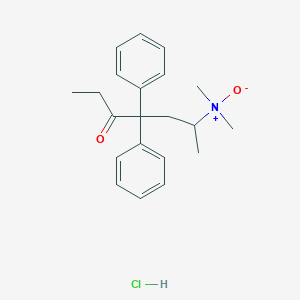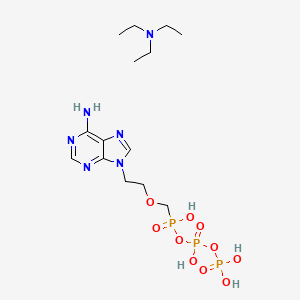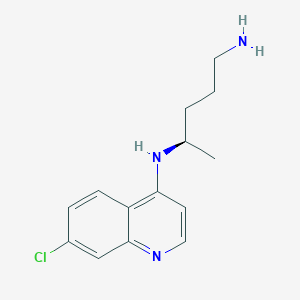
N-Bidesethylchloroquine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Bidesethylchloroquine is a derivative of chloroquine, a well-known antimalarial drug. The compound has the molecular formula C14H18ClN3 and a molecular weight of 263.77 g/mol . It is structurally characterized by the presence of a quinoline ring system, which is a common feature in many antimalarial drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Bidesethylchloroquine typically involves the N-dealkylation of chloroquine. This process can be catalyzed by enzymes such as CYP3A4 , which facilitates the removal of ethyl groups from chloroquine . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the selective removal of the ethyl groups without affecting the quinoline ring system .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors where chloroquine is subjected to enzymatic N-dealkylation. The reaction is monitored using high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Bidesethylchloroquine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
N-Bidesethylchloroquine has several scientific research applications:
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Wirkmechanismus
The mechanism of action of N-Bidesethylchloroquine involves its interaction with cellular components. It is known to inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin. This leads to the accumulation of toxic heme, which kills the parasite . The compound also affects lysosomal activity and autophagy in cells, making it a potential candidate for treating various diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: The parent compound from which N-Bidesethylchloroquine is derived.
Hydroxychloroquine: Another derivative of chloroquine with similar pharmacological properties.
Desethylchloroquine: A metabolite of chloroquine with one ethyl group removed.
Uniqueness
This compound is unique due to its specific structural modifications, which can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives . This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
137433-27-3 |
|---|---|
Molekularformel |
C14H18ClN3 |
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
(4R)-4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/t10-/m1/s1 |
InChI-Schlüssel |
GYEDIFVVTRKXHP-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl |
Kanonische SMILES |
CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


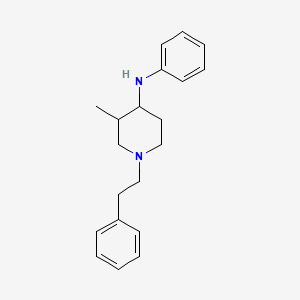
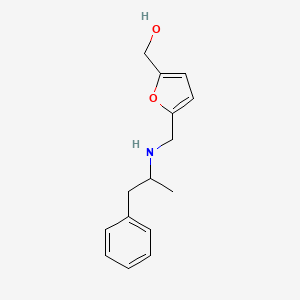
![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)
